M2698

Description

Rupitasertib is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, rupitasertib binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types; targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.

MSC-2363318A is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

a dual p70S6K and Akt Inhibito

Propriétés

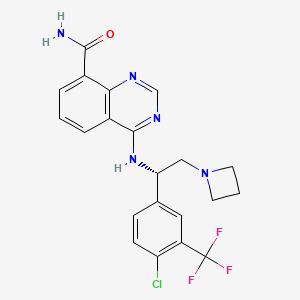

IUPAC Name |

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAUJHZZPCBFPN-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)C[C@H](C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379545-95-5 |

Source

|

| Record name | M-2698 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379545955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-2698 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | M-2698 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DXG50I4WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

M2698: A Dual p70S6K/Akt Inhibitor for the Treatment of Glioblastoma

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of M2698, a potent and orally bioavailable dual inhibitor of p70S6K and Akt, with a specific focus on its therapeutic potential in glioblastoma (GBM). This compound's unique ability to cross the blood-brain barrier and simultaneously target two key nodes in the PI3K/Akt/mTOR (PAM) signaling pathway makes it a promising candidate for this challenging malignancy.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that potently targets both p70S6 ribosomal kinase (p70S6K) and Akt kinases (Akt1 and Akt3).[1][2][3] Dysregulation of the PAM pathway, a critical regulator of cell growth, proliferation, and survival, is a frequent event in glioblastoma, occurring in approximately 30% of human cancers.[1][2][3][4]

Many inhibitors targeting the PAM pathway, such as mTORC1 rapalogs, are limited by a compensatory feedback loop that leads to the activation of Akt.[1][2][4] this compound's dual-targeting mechanism is designed to overcome this resistance by directly inhibiting p70S6K and concurrently suppressing the feedback activation of Akt.[1][2][4] This dual inhibition leads to a more potent and sustained blockade of the PAM pathway, resulting in anti-tumor activity.[1][2]

Signaling Pathway Inhibition

The following diagram illustrates the central role of this compound in inhibiting the PAM pathway in glioblastoma.

Quantitative Data

This compound has demonstrated potent inhibitory activity in both in vitro and in vivo settings.

Table 1: In Vitro and In Vivo Potency of this compound

| Target/Endpoint | Assay Type | IC50 Value | Reference |

| p70S6K | In vitro kinase assay | 1 nM | [1][2][3] |

| Akt1 | In vitro kinase assay | 1 nM | [1][2][3] |

| Akt3 | In vitro kinase assay | 1 nM | [1][2][3] |

| pGSK3β (indirect) | In vitro cellular assay | 17 nM | [1][2][5] |

| pS6 (indirect) | In vivo analysis | 15 nM | [1][2][5] |

Table 2: Preclinical Efficacy of this compound in Glioblastoma Models

| Glioblastoma Model | Treatment | Key Findings | Reference |

| Orthotopic U251 human glioblastoma | 25 mg/kg this compound daily | Significant inhibition of tumor growth at Day 31 (P<0.05). | [1] |

| Orthotopic U251 human glioblastoma | 25 mg/kg this compound daily | Significantly increased median survival from 18 to 50 days (P<0.05). | [1] |

| Patient-derived glioma stem cell (GSC) line GSC231 (sensitive) | 20 mg/kg this compound daily (M-F) | Increased median survival from 47 to 62 days (p=0.0288). | [6] |

| Patient-derived glioma stem cell (GSC) line GSC231 (sensitive) | 20 mg/kg this compound daily (M-F) | Significant reduction in tumor volume at 7.5 and 10 weeks. | [6] |

| Patient-derived glioma stem cell (GSC) line GSC272 (resistant) | 20 mg/kg this compound daily (M-F) | Minimal 4-day improvement in median survival (p=0.0022). | [6] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on available information.

Orthotopic U251 Glioblastoma Model

A preclinical efficacy study was conducted using an orthotopic glioblastoma model to evaluate the anti-tumor effects of this compound on central nervous system (CNS) tumors.[1]

Protocol Details:

-

Cell Line: U251 human glioblastoma cells were harvested during the logarithmic growth phase.[1]

-

Animal Model: Athymic Nude-Foxn1nu mice were used.[1]

-

Implantation: 1 x 10^6 U251 cells in 10 µl of PBS were injected intracranially using a stereotaxic frame.[1]

-

Treatment: Following an 18-day tumor establishment period, mice were treated daily with an oral administration of this compound at a dose of 25 mg/kg.[1]

-

Efficacy Endpoints: Tumor growth was monitored and measured by MRI at day 31. Median survival was also assessed.[1]

Glioma Stem Cell (GSC) Orthotopic Models

The efficacy of this compound was further evaluated in patient-derived glioma stem cell (GSC) lines to assess its activity in a more clinically relevant model.[6]

Protocol Details:

-

Cell Lines: Patient-derived GSC lines, including GSC17, GSC231 (sensitive to this compound), GSC20, and GSC272 (resistant to this compound), were used.[6]

-

Animal Model: Nude mice were used for orthotopic implantation.[6]

-

Implantation: GSCs were implanted into the basal ganglia of the mice.[6]

-

Treatment: Four days post-implantation, mice were treated with either vehicle or this compound at a dose of 20 mg/kg daily, Monday through Friday.[6]

-

Efficacy Endpoints: Animal survival and tumor volumes (measured at 6, 7.5, and 10 weeks) were the primary efficacy endpoints.[6]

-

Pharmacodynamic Analysis: Phospho-S6 (P-S6) expression levels in tumor tissue were evaluated at 7.5 and 10 weeks to confirm target engagement.[6]

Blood-Brain Barrier Penetration

A critical feature of this compound for the treatment of glioblastoma is its ability to cross the blood-brain barrier.[1][2][5] Preclinical studies in rats and mice have shown that orally administered this compound effectively penetrates the CNS, with brain tumor exposure being four-fold higher than in non-diseased brain tissue.[1][2] This preferential accumulation in the tumor tissue enhances its therapeutic potential.

Clinical Development

A Phase I clinical trial (NCT01971515) has been conducted to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in patients with advanced cancers.[1][7][8][9] While this trial was not exclusively for glioblastoma patients, it provided valuable data on the drug's clinical profile. This compound was administered as a monotherapy and in combination with other agents.[7][8][9] The study demonstrated that this compound was generally well-tolerated and showed dose- and concentration-dependent inhibition of pS6 levels in peripheral blood mononuclear cells and tumor tissue, confirming target engagement in a clinical setting.[7][8]

Resistance Mechanisms

Preliminary investigations into mechanisms of resistance to this compound have been conducted. In vitro studies on GSC lines suggest that compensatory activation of the Ras/MEK/ERK signaling pathway may contribute to resistance.[6] Treatment of GSC lines with this compound, while successfully inhibiting S6 phosphorylation, led to an increase in the expression of P-ERK1/2 and P-MAPK.[6] This finding suggests that combination therapies targeting both the PAM and Ras/MEK/ERK pathways could be a potential strategy to overcome resistance.

Conclusion

This compound is a promising therapeutic agent for glioblastoma due to its novel dual-inhibitory mechanism of action, its ability to penetrate the blood-brain barrier, and its demonstrated preclinical efficacy in relevant GBM models. By simultaneously targeting p70S6K and Akt, this compound effectively shuts down the PAM pathway and overcomes the compensatory feedback mechanisms that limit the efficacy of other targeted therapies. Further clinical investigation in glioblastoma patient populations is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. e-century.us [e-century.us]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

M2698 (MSC2363318A): A Technical Overview of a Novel Dual p70S6K/Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M2698, also known as MSC2363318A, is a potent, orally active, and selective dual inhibitor of p70S6 kinase (p70S6K) and Akt kinases (Akt1 and Akt3). Developed for the treatment of cancers with dysregulation in the PI3K/Akt/mTOR (PAM) signaling pathway, this compound offers a unique mechanism of action by simultaneously targeting two critical nodes in this pathway. This dual inhibition is designed to overcome the compensatory feedback loop that can limit the efficacy of other PAM pathway inhibitors. This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical and clinical development of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

Introduction: Discovery and Rationale

Dysregulation of the PI3K/Akt/mTOR (PAM) pathway is a frequent event in human cancers, occurring in approximately 30% of cases, making it a prime target for therapeutic intervention.[1][2] While inhibitors targeting components of this pathway, such as mTORC1 rapalogs, have shown clinical efficacy, their effectiveness can be hampered by a compensatory feedback mechanism that leads to the activation of Akt.[3][4]

To address this limitation, this compound was developed as a selective, ATP-competitive dual inhibitor of p70S6K and Akt1/3.[1][3] The rationale behind this dual-targeting approach is to block the downstream signaling of p70S6K, which is crucial for cell growth and survival, while concurrently preventing the Akt activation that arises from the feedback loop.[1][4] this compound originated from the screening of an in-house proprietary kinase library, which identified a quinazoline carboxamide scaffold as a promising starting point for a structure-enabled drug discovery program.[5] A significant feature of this compound is its ability to cross the blood-brain barrier, opening therapeutic possibilities for primary brain malignancies and cancers with central nervous system (CNS) metastases.[1][4]

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of p70S6K, Akt1, and Akt3.[2][6] By inhibiting p70S6K, this compound blocks the phosphorylation of its substrate, the ribosomal protein S6, thereby impeding processes critical for cell growth and proliferation.[1][2] Simultaneously, the inhibition of Akt1 and Akt3 by this compound is intended to suppress the compensatory feedback loop that is often activated upon inhibition of the mTOR pathway.[1][3] This dual-action mechanism leads to a more comprehensive shutdown of the PAM pathway signaling.

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR (PAM) signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50 | Cell Line | Reference |

| p70S6K | 1 nM | N/A (Biochemical Assay) | [1][2][3] |

| Akt1 | 1 nM | N/A (Biochemical Assay) | [1][2][3] |

| Akt3 | 1 nM | N/A (Biochemical Assay) | [1][2][3] |

| pGSK3β (indirect) | 17 nM | MDA-MB-468 | [1][2][3] |

| pS6 (indirect) | 15 nM | MDA-MB-468 | [1][2][3] |

| Cell Proliferation | 0.02 - 8.5 µM | Various Breast Cancer Lines | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Cell Line | Dosing | Outcome | Reference |

| Triple-Negative Breast Cancer | MDA-MB-468 | 10-30 mg/kg/day (oral) | Dose-dependent tumor growth inhibition; regression at 30 mg/kg.[2][3] | [1] |

| Her2+ Breast Cancer | MDA-MB-453 | Not specified | Significant anti-tumor activity.[1][3] | [1] |

| Her2+ Breast Cancer | JIMT-1 | Not specified | Significant anti-tumor activity.[1][3] | [1] |

| Glioblastoma (Orthotopic) | U251 | 25 mg/kg/day | Reduced brain tumor burden and prolonged survival.[1][3] | [1] |

Experimental Protocols

Detailed methodologies for key experiments are described below.

Radiometric Protein Kinase Assay (for IC50 determination)

-

Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of target protein kinases.

-

Methodology: A radiometric kinase activity assay was employed, which directly measures the catalytic incorporation of phosphate onto kinase substrates.

-

Procedure:

-

The assay was performed according to Merck Millipore guidelines.[1]

-

This compound was tested against a panel of 264 human kinases at a concentration of 1 µM to assess selectivity.

-

The percentage of remaining kinase activity compared to a dimethyl sulfoxide (DMSO) control was determined.

-

For the most sensitive kinases, a full dose-response curve was generated to calculate the IC50 value.[1]

-

Cell-Based Potency Assay (Immunocytochemistry)

-

Objective: To evaluate the cell-based potency of this compound by measuring the phosphorylation levels of p70S6K and Akt substrate proteins.

-

Methodology: Immunocytochemistry was used to detect phosphorylated levels of ribosomal protein S6 (pS6) and GSK3β (pGSK3β).

-

Procedure:

-

MDA-MB-468 cells were seeded in 96-well plates.

-

Cells were incubated with this compound at concentrations ranging from 100 pM to 25 µM or a DMSO control for 2 hours.

-

Following incubation, cells were fixed and permeabilized.

-

Primary antibodies against phosphorylated S6 (Ser240/242) and phosphorylated GSK3β (Ser9) were added.

-

A secondary antibody conjugated to a fluorescent marker was used for detection, and the signal was quantified.[1]

-

Cell Proliferation Assay (Sulforhodamine B Assay)

-

Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.

-

Methodology: The Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell number, was utilized.

-

Procedure:

-

Cells were seeded into 96-well plates at optimal densities to ensure exponential growth.

-

Cells were cultured in a medium containing various concentrations of this compound for 72 hours.

-

After the incubation period, the protein was precipitated by the addition of 10% trichloroacetic acid (TCA).

-

Cells were stained with a 0.08% wt/v SRB solution.

-

Unbound stain was removed by washing with 1% acetic acid.

-

Bound SRB was solubilized with a 10 mM Tris base solution.

-

The optical density was measured at 560 nm using a plate reader.[1]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of human cancer.

-

Methodology: Human cancer cell lines were implanted into immunocompromised mice to generate xenograft tumors.

-

Procedure:

-

Tumor cells (e.g., MDA-MB-468 for breast cancer, U251 for glioblastoma) were implanted subcutaneously or orthotopically into mice.

-

Once tumors reached a specified size, mice were randomized into vehicle control and this compound treatment groups.

-

This compound was administered orally, typically once daily, at specified doses (e.g., 10, 20, 30 mg/kg).

-

Tumor growth was monitored regularly by caliper measurements or imaging techniques (e.g., MRI for brain tumors).

-

At the end of the study, tumors were excised and weighed, and pharmacodynamic markers (like pS6 levels) were often assessed.[1]

-

Experimental Workflow Diagram

Caption: A generalized workflow for the discovery and development of this compound.

Clinical Development

This compound has been evaluated in a Phase I clinical trial (NCT01971515) in patients with advanced malignancies.[1][7] The study assessed the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound as a monotherapy and in combination with trastuzumab or tamoxifen.[8][9]

Key findings from the Phase I trial include:

-

Tolerability: this compound was generally well-tolerated, with the most common treatment-emergent adverse events being gastrointestinal issues, abnormal dreams, and fatigue.[9][10]

-

Pharmacodynamics: A dose- and concentration-dependent inhibition of pS6 levels was observed in peripheral blood mononuclear cells and tumor tissue, confirming target engagement.[8][9]

-

Efficacy: While no objective responses were noted in the monotherapy cohort, 27.4% of patients achieved stable disease at 12 weeks.[8][9] In combination cohorts, two patients with breast cancer experienced partial responses.[8][9] The median progression-free survival (PFS) was longer in patients with PAM pathway alterations without confounding resistance markers.[8][9]

-

Recommended Phase 2 Dose (RP2D): The RP2D for this compound was determined to be 240 mg once daily for monotherapy, 160 mg once daily with trastuzumab, and 160 mg once daily or a 240 mg intermittent regimen with tamoxifen.[8][9]

Conclusion

This compound (MSC2363318A) is a novel, orally bioavailable dual inhibitor of p70S6K and Akt with a compelling preclinical profile. Its unique mechanism of action, designed to overcome the Akt-mediated feedback loop, and its ability to penetrate the blood-brain barrier, make it a promising therapeutic agent for cancers with PAM pathway dysregulation. Early clinical data have established its safety profile and demonstrated target engagement and preliminary signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in targeted patient populations.

References

- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. e-century.us [e-century.us]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Identification of Clinical Candidate this compound, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

M2698: A Technical Guide to a Dual p70S6K and Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of M2698, a potent and selective dual inhibitor of p70 ribosomal S6 kinase (p70S6K) and Akt. It details the compound's mechanism of action within the PI3K/Akt/mTOR signaling pathway, presents its quantitative biochemical and cellular activities, outlines key experimental protocols for its evaluation, and visualizes the core signaling pathway and experimental workflows.

The p70S6K and Akt Signaling Pathway: A Core Axis in Cell Growth and Proliferation

The PI3K/Akt/mTOR (PAM) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a variety of human cancers, making its components attractive targets for therapeutic intervention.[1][2] p70S6K, a downstream effector of mTOR, and Akt (also known as Protein Kinase B), a central node in the pathway, are key serine/threonine kinases that mediate many of the pathway's effects.[3][4]

Upon activation by growth factors, PI3K phosphorylates membrane lipids, leading to the recruitment and activation of Akt.[4] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.[5] One of the key downstream pathways activated by Akt involves the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[6] mTORC1 directly phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein, leading to increased protein synthesis and cell growth.[6]

A significant challenge in targeting the PAM pathway is the presence of a negative feedback loop. Inhibition of mTORC1 with rapalogs can lead to the compensatory activation of Akt, potentially limiting the therapeutic efficacy of these agents.[1][7]

This compound: A Dual Inhibitor Overcoming Feedback Activation

This compound (also known as MSC2363318A) is an orally active, ATP-competitive small molecule designed to dually inhibit both p70S6K and Akt.[1][8] This dual-targeting strategy aims to provide a more complete blockade of the PAM pathway by simultaneously inhibiting a key downstream effector (p70S6K) and preventing the feedback activation of Akt.[1] this compound has demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating cancers with central nervous system involvement.[1][8]

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo potency of this compound against its primary targets and downstream markers.

| Target/Marker | Assay Type | IC50 (nM) | Cell Line/System | Reference(s) |

| p70S6K | Biochemical | 1 | N/A | [1][7][8] |

| Akt1 | Biochemical | 1 | N/A | [1][7][8] |

| Akt3 | Biochemical | 1 | N/A | [1][7][8] |

| pS6 (indirect) | Cell-based | 11 | MDA-MB-468 | [1][7] |

| pGSK3β (indirect) | Cell-based | 17 | MDA-MB-468 | [1][7][8] |

| pS6 (indirect) | In vivo | 15 | N/A | [1][7] |

| pS6 (indirect) | In vivo (unbound) | 15 | N/A | [7] |

| S6 Phosphorylation | In vivo | 137 ng/mL | MDA-MB-453 tumors | [1][7] |

| Cell Line Proliferation | IC50 Range (µM) | Reference(s) |

| Breast Cancer Cell Lines | 0.02 - 8.5 | [8][9] |

Kinase Selectivity

This compound has been shown to be relatively selective for p70S6K and Akt. In a panel of 264 kinases, only six were inhibited by this compound with an IC50 value within a 10-fold range of that for p70S6K: MSK1, MSK2, PKG1a, PKG1b, PKA, and PrKX.[1][7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Radiometric Protein Kinase Assay (for IC50 Determination)

This biochemical assay directly measures the catalytic incorporation of phosphate onto a kinase substrate to determine the 50% inhibitory concentration (IC50) of a compound.

Materials:

-

Purified recombinant kinases (p70S6K, Akt1, Akt3)

-

Kinase-specific substrate

-

[γ-33P]ATP

-

Kinase reaction buffer

-

This compound (or other test compounds) at various concentrations

-

DMSO (vehicle control)

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction well, combine the purified kinase, its specific substrate, and the kinase reaction buffer.

-

Add the diluted this compound or DMSO control to the wells.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction mixture at a specified temperature for a defined period.

-

Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of kinase activity remaining compared to the DMSO control for each this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

This assay was performed according to Merck Millipore guidelines.[1]

Cell-Based Phosphorylation Assay (Western Blotting)

This assay is used to determine the effect of a compound on the phosphorylation status of specific proteins within a signaling pathway in a cellular context.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, HCC1419, MDA-MB-453)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

DMSO (vehicle control)

-

Lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phosphorylated proteins (e.g., p-S6, p-GSK3β, p-Akt) and total proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cells over a period of time.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

DMSO (vehicle control)

-

Reagent for measuring cell viability (e.g., CellTiter-Glo®, MTS, or crystal violet)

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a low density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO.

-

Incubate the cells for a specified period (e.g., 72 hours).[8]

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell proliferation relative to the DMSO-treated control.

-

Determine the IC50 value by plotting the data on a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the p70S6K and Akt signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: The p70S6K and Akt signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Clinical Development

A Phase I clinical trial (NCT01971515) has evaluated this compound as a monotherapy and in combination with trastuzumab or tamoxifen in patients with advanced cancers.[10][11][12] The study found that this compound was well-tolerated and demonstrated anti-tumor activity in patients with advanced breast cancer, particularly when used in combination therapies.[10][12] A dose- and concentration-dependent inhibition of pS6 levels in peripheral blood mononuclear cells and tumor tissue was observed.[10] The recommended Phase 2 doses of this compound were determined to be 240 mg once daily for monotherapy, and 160 mg once daily when combined with trastuzumab or tamoxifen.[10][12]

Conclusion

This compound is a potent, selective, and orally bioavailable dual inhibitor of p70S6K and Akt. Its mechanism of action, which involves the simultaneous blockade of a key downstream effector of mTORC1 and the prevention of feedback activation of Akt, represents a rational approach to targeting the frequently dysregulated PAM pathway in cancer. The preclinical data, supported by early clinical findings, suggest that this compound holds promise as a therapeutic agent, particularly in cancers with alterations in the PI3K/Akt/mTOR pathway. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 7. e-century.us [e-century.us]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

M2698: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of M2698, a potent and selective dual inhibitor of p70S6K and Akt. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Core Pharmacological Profile

This compound (previously MSC2363318A) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting the PI3K/Akt/mTOR (PAM) signaling pathway.[1][2][3][4] Dysregulation of this pathway is implicated in approximately 30% of human cancers, making it a critical target for therapeutic intervention.[1][3][5] this compound was specifically developed to dually inhibit p70S6K and Akt1/3, a mechanism designed to overcome the compensatory feedback loop that leads to Akt activation observed with other PAM pathway inhibitors.[1][3][5][6][7]

Mechanism of Action

This compound exerts its anti-tumor effects by blocking two key nodes in the PAM pathway. By inhibiting p70S6K, it directly impacts cell growth and survival.[1][3] Simultaneously, its inhibition of Akt1 and Akt3 prevents the activation of a feedback mechanism that can otherwise compromise the efficacy of therapies targeting this pathway.[1][3][5][6][7] This dual-inhibition strategy leads to a more potent and sustained blockade of PAM pathway signaling.

Below is a diagram illustrating the signaling pathway and the points of intervention by this compound.

Pharmacokinetic Properties

This compound has been characterized in both preclinical and clinical settings, demonstrating favorable pharmacokinetic properties, including oral bioavailability and central nervous system penetration.

Preclinical Pharmacokinetics

Studies in animal models have been crucial in defining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Parameter | Species | Value | Notes |

| Protein Binding (free fraction) | Human Plasma | 2.2% | No concentration dependency observed.[1] |

| Rat Plasma | 4.9% | No concentration dependency observed.[1] | |

| Rat Brain | 0.5% | [1] | |

| Brain Penetration | Rat | Kp,uu = 1.0 | Equal distribution between plasma and brain.[1] |

| Tumor Exposure | Mouse (MDA-MB-453 xenograft) | Tumor:Plasma Ratio = 12:1 | Over 24 hours after a 20 mg/kg daily dose for 4 days.[1] |

| Rat (16-hour infusion) | Brain: 1750 ng/g, Plasma: 175 ng/mL | [1] | |

| Rats and Mice | Brain tumor exposure 4-fold higher than non-diseased brain | Following oral administration.[1][5] |

Clinical Pharmacokinetics

A Phase I clinical trial (NCT01971515) in patients with advanced solid tumors has provided key insights into the pharmacokinetics of this compound in humans.[8][9][10]

| Parameter | Population | Dosing Regimen | Key Findings |

| Dose Escalation | Advanced Cancer Patients | 15–380 mg once daily (QD) | This compound was well tolerated; a maximum tolerated dose was not reached.[8] |

| Recommended Phase 2 Dose | Advanced Cancer Patients | 240 mg QD (monotherapy) | [9][10][11] |

| 160 mg QD (with trastuzumab) | [9][10][11] | ||

| 160 mg QD / 240 mg intermittent (with tamoxifen) | [9][10][11] |

Pharmacodynamic Effects

The pharmacodynamic activity of this compound has been demonstrated through the dose-dependent inhibition of its targets and downstream signaling molecules, leading to anti-tumor effects in vitro and in vivo.

In Vitro Potency

This compound has shown high potency against its primary targets and downstream effectors in biochemical and cellular assays.

| Target/Endpoint | IC50 | Cell Lines/System |

| p70S6K | 1 nM | Biochemical Assay[1][2][5][12] |

| Akt1 | 1 nM | Biochemical Assay[1][2][5][12] |

| Akt3 | 1 nM | Biochemical Assay[1][2][5][12] |

| pGSK3β (indirect) | 17 nM | Cellular Assay[1][2][5][12] |

| pS6 (indirect) | 15 nM | In vivo Assay[1][2][5][12] |

| Cell Proliferation | 0.3-1.1 µM | Breast Cancer Cell Lines[1] |

Preclinical In Vivo Pharmacodynamics

In animal models, this compound demonstrated significant, dose-dependent anti-tumor activity.

| Model | Dosing | Outcome |

| MDA-MB-453 Breast Cancer Xenograft | 20 mg/kg daily | >90% inhibition of S6 phosphorylation in tumors.[1] |

| MDA-MB-468 (TNBC) Xenograft | 10-20 mg/kg daily | Tumor stasis and growth inhibition.[1] |

| 30 mg/kg daily | Tumor regression.[1] | |

| U251 Glioblastoma Orthotopic Xenograft | 25 mg/kg daily | Reduced brain tumor burden and prolonged survival.[1] |

Clinical Pharmacodynamics

In the Phase I clinical trial, this compound demonstrated target engagement and anti-tumor activity.

| Biomarker/Endpoint | Finding | Patient Population |

| pS6 Inhibition | Dose- and concentration-dependent inhibition in peripheral blood mononuclear cells and tumor tissue.[9][10] | Advanced Cancer Patients |

| Clinical Activity (Monotherapy) | 27.4% of patients had stable disease at 12 weeks.[9][10][11] | Advanced Cancer Patients |

| Clinical Activity (Combination) | Partial responses observed in breast cancer patients when combined with trastuzumab or tamoxifen.[9][10][11] | Advanced Breast Cancer Patients |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

-

Methodology: Biochemical assays were performed using purified recombinant kinases. Kinase activity was measured in the presence of varying concentrations of this compound. The IC50 values were calculated from the resulting dose-response curves. For indirect inhibition of pGSK3β, cellular assays were utilized where cells were treated with this compound, and the phosphorylation status of GSK3β was assessed.

Cell Proliferation Assays

-

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.

-

Methodology: A WST-8 assay was used to measure cellular proliferation.[6][7] Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours.[12] Cell viability was determined by measuring the absorbance of the colored formazan product. IC50 values were calculated from the dose-response curves.

Western Blot Analysis

-

Objective: To evaluate the effect of this compound on the phosphorylation status of target proteins in the PAM pathway.

-

Methodology: Cancer cell lines were treated with this compound for a specified duration (e.g., 24 hours).[1][12] Whole-cell extracts were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of proteins such as Akt, S6, and PRAS40.[1][4]

The general workflow for a Western blot experiment is depicted below.

Animal Xenograft Models

-

Objective: To assess the in vivo anti-tumor efficacy and pharmacodynamics of this compound.

-

Methodology: Human cancer cell lines (e.g., MDA-MB-453, MDA-MB-468, U251) were implanted into immunocompromised mice.[1] For subcutaneous models, cells were implanted into the flank. For orthotopic brain tumor models, cells were implanted directly into the brain.[1] Once tumors were established, mice were treated with this compound or vehicle control via oral gavage.[1] Tumor growth was monitored, and at the end of the study, tumors and plasma were collected for pharmacokinetic and pharmacodynamic analyses.

Clinical Trial Protocol (Phase I)

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced cancer.

-

Methodology: A 3+3 dose-escalation design was employed, where patients received once-daily oral this compound in 21-day cycles.[8] An expansion phase followed at the recommended Phase 2 dose. Pharmacokinetic blood samples were collected at predose and various time points post-dose on days 1 and 15 of the first cycle.[13] Pharmacodynamic assessments included the analysis of pS6 levels in peripheral blood mononuclear cells and tumor biopsies.[9][10]

Conclusion

This compound is a promising dual p70S6K and Akt inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to be administered orally and penetrate the blood-brain barrier, combined with its potent and selective mechanism of action that mitigates a key resistance pathway, warrants further clinical investigation in cancers with PAM pathway dysregulation, including those with central nervous system involvement.[1][5] The data summarized in this guide provide a solid foundation for researchers and clinicians working on the development of targeted cancer therapies.

References

- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. e-century.us [e-century.us]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]

M2698: A Technical Whitepaper on a Novel Dual Inhibitor of the PI3K/AKT/mTOR (PAM) Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PI3K/AKT/mTOR (PAM) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a significant percentage of human cancers has made it a prime target for therapeutic intervention. However, the efficacy of targeted agents, such as mTORC1 inhibitors, can be hampered by a compensatory feedback loop that leads to the activation of Akt. This whitepaper details the preclinical and clinical profile of M2698 (formerly MSC2363318A), a potent, orally bioavailable, ATP-competitive dual inhibitor of p70S6K and Akt. By simultaneously targeting both p70S6K and Akt, this compound offers a promising strategy to overcome this resistance mechanism, demonstrating significant anti-tumor activity in various cancer models, including those with central nervous system involvement due to its ability to cross the blood-brain barrier.

Introduction: Targeting the PAM Pathway

The PI3K/Akt/mTOR (PAM) pathway is a central signaling cascade that, in healthy cells, governs essential cellular processes like growth, proliferation, and metabolism.[1] Hyperactivation of this pathway, observed in approximately 30% of human cancers, leads to uncontrolled cell growth and survival.[1] This makes the PAM pathway a rational and compelling target for the development of novel cancer therapies.[1]

However, therapeutic agents targeting single nodes in this pathway, such as mTORC rapalogs, have faced limitations. A key challenge is the activation of a compensatory feedback loop that results in increased Akt signaling, thereby diminishing the inhibitor's effectiveness.[2] Consequently, there is a clear need for agents that can provide robust inhibition of the PAM pathway while concurrently overcoming this Akt-mediated resistance. This compound, a selective dual inhibitor of p70S6K and Akt1/3, was developed to address this challenge.[1] Its mechanism aims to block tumor growth by inhibiting p70S6K activity while simultaneously preventing the Akt activation that arises from the feedback loop.[1]

Mechanism of Action of this compound

This compound is a selective, adenosine triphosphate (ATP) competitive, dual inhibitor of p70S6K and Akt1/3.[1] By targeting both of these crucial components of the PAM pathway, this compound has the potential to inhibit tumor growth by blocking the activity of p70S6K, while at the same time, preventing the activation of Akt that occurs as a feedback response to mTORC rapalogs.[1] This dual inhibition is designed to provide a more complete and durable blockade of the PAM pathway.

Quantitative Preclinical Data

This compound has demonstrated high potency in both in vitro and in vivo models. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound

| Target/Process | IC50 Value | Cell Line/Assay | Reference |

| p70S6K | 1 nM | Radiometric Protein Kinase Assay | [1][2][3][4][5] |

| Akt1 | 1 nM | Radiometric Protein Kinase Assay | [1][2][3][4][5] |

| Akt3 | 1 nM | Radiometric Protein Kinase Assay | [1][2][3][4][5] |

| pGSK3β (indirect) | 17 nM | MDA-MB-468 cells | [1][2][4][5] |

| pS6 (indirect) | 11 nM | MDA-MB-468 cells | [1] |

| Cell Proliferation | 0.02 - 8.5 µM | Panel of breast cancer cell lines | [3][4] |

Table 2: In Vivo Efficacy and Pharmacodynamics of this compound

| Parameter | Value | Model System | Reference |

| pS6 Inhibition (unbound IC50) | 15 nM | Mouse xenograft models | [1][2] |

| Tumor Growth Inhibition | Dose-dependent | Mouse xenograft models (MDA-MB-468, MDA-MB-453, JIMT-1) | [1][2][5] |

| Tumor Regression | At 30 mg/kg/day | Mouse xenograft models | [3][4] |

| Brain Tumor Exposure | 4-fold higher than non-disease brain | Rats and mice | [1][2][5] |

| Tumor:Plasma Exposure Ratio | 12:1 over 24 hours | Rats | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Radiometric Protein Kinase Assay for IC50 Determination

This assay was utilized to determine the concentration of this compound that causes 50% inhibition (IC50) of the target proteins p70S6K, Akt1, and Akt3.

-

Principle: Measures the catalytic incorporation of radiolabeled phosphate (from [γ-33P]ATP) onto a specific kinase substrate.

-

Procedure:

-

The kinase, substrate, and this compound (at varying concentrations) are incubated in a reaction buffer.

-

The reaction is initiated by the addition of [γ-33P]ATP.

-

Following incubation, the reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-33P]ATP.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

-

-

Kinase Selectivity: To assess selectivity, this compound was tested at a concentration of 1 µM against a panel of 264 human kinases, and the percentage of remaining activity compared to a DMSO control was determined.[1]

Cell-Based Potency Assay (Immunocytochemistry)

This method was used to evaluate the cell-based potency of this compound by measuring the phosphorylation levels of downstream substrates of p70S6K and Akt.

-

Cell Line: MDA-MB-468 human breast cancer cell line.[1]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are then incubated with this compound at concentrations ranging from 100 pM to 25 µM, or with a DMSO control, for 2 hours.[1]

-

Following incubation, cells are fixed and permeabilized.

-

Cells are then incubated with primary antibodies against phosphorylated S6 (pS6 240/242) and phosphorylated GSK3β (pGSK3β S9).[1]

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The fluorescence intensity, which is proportional to the level of the phosphorylated protein, is measured using a plate reader or high-content imager.

-

IC50 values are determined from the dose-response curves.

-

Cell Proliferation Assay (Sulforhodamine B - SRB)

The anti-proliferative effects of this compound on various cancer cell lines were determined using the SRB assay.

-

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions, providing a quantitative measure of total cellular protein, which is proportional to cell number.

-

Procedure:

-

Cells are seeded into 96-well plates at optimal densities to ensure exponential growth throughout the experiment.[1]

-

Cells are cultured in medium containing various concentrations of this compound for 72 hours.[1]

-

After the incubation period, cells are fixed by adding 10% trichloroacetic acid (TCA).[1]

-

The fixed cells are then stained with a 0.08% (wt/v) SRB solution.[1]

-

Unbound dye is removed by washing with 1% acetic acid.[1]

-

The protein-bound SRB is solubilized with a 10 mM Tris base solution.[1]

-

The optical density is measured at 560 nm on a plate reader.[1]

-

The IC50 values for cell proliferation are calculated from the resulting dose-response curves.

-

Western Blot Analysis

Western blotting was used to analyze the effects of this compound on the phosphorylation status of key proteins in the PAM pathway.

-

Cell Lines: HCC1419 and MDA-MB-453 breast cancer cell lines.[1]

-

Procedure:

-

Cells are treated with this compound (e.g., at 0.3 µM or 1 µM) or DMSO for 24 hours.[1]

-

Whole-cell extracts are prepared by lysing the cells in a suitable buffer.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., pS6, total S6, pAkt, total Akt).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

The anti-tumor activity of this compound was evaluated in mouse xenograft models.

-

Models: Xenograft models using human cancer cell lines such as the triple-negative breast cancer line MDA-MB-468 and the Her2-expressing lines MDA-MB-453 and JIMT-1.[1][2] An orthotopic model of human glioblastoma using U251 cells was also employed.[1][2]

-

Procedure:

-

Tumor cells are implanted into immunocompromised mice.

-

Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally, typically on a daily schedule, at various doses (e.g., 10, 20, or 30 mg/kg/day).[1][3]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors and other tissues may be collected for pharmacodynamic analysis (e.g., western blotting for pS6 levels).

-

For survival studies, mice are monitored until they reach a pre-defined endpoint.

-

Clinical Evaluation of this compound

A Phase I, first-in-human clinical trial (NCT01971515) was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced cancers who had failed standard therapies.[6][7]

Study Design

The study included a dose-escalation phase for this compound as a monotherapy (15–380 mg daily), followed by expansion cohorts.[6][7] Additionally, this compound was evaluated in combination with trastuzumab or tamoxifen.[6][7] A total of 101 patients were treated across all cohorts.[6][7]

Key Clinical Findings

-

Safety and Tolerability: this compound was generally well-tolerated. The most common treatment-emergent adverse events were gastrointestinal issues, abnormal dreams, and fatigue.[6][7]

-

Pharmacodynamics: A dose- and concentration-dependent inhibition of pS6 levels was observed in both peripheral blood mononuclear cells and tumor tissue, confirming target engagement in patients.[6][7]

-

Recommended Phase 2 Dose (RP2D):

-

Efficacy:

-

In the monotherapy cohort, 27.4% of patients achieved stable disease at 12 weeks.[6][7]

-

The median progression-free survival (PFS) in patients with PAM pathway alterations without confounding markers (like KRAS, EGFR, AKT2) was 2.8 months, compared to 1.4 months in those with such markers.[6]

-

Two patients with advanced breast cancer had partial responses in the combination therapy arms (one with trastuzumab and one with tamoxifen), with PFS durations of 31 months and 2.7 months, respectively.[6][7]

-

These results suggest that this compound, particularly in combination with other targeted agents, can overcome treatment resistance in heavily pretreated patients with advanced breast cancer.[6][7]

Conclusion and Future Directions

This compound is a potent dual inhibitor of p70S6K and Akt that effectively targets the PAM pathway. Its unique mechanism of action, which includes overcoming the Akt-mediated feedback loop, combined with its ability to cross the blood-brain barrier, makes it a promising therapeutic candidate. Preclinical data robustly demonstrate its anti-proliferative and anti-tumor activity in a variety of cancer models. The Phase I clinical trial has established its safety profile and recommended doses for further investigation, while also showing encouraging signs of anti-tumor activity, especially in combination therapies for patients with advanced, resistant breast cancer.

Future research should focus on biomarker-driven patient selection to identify those most likely to benefit from this compound. Further evaluation in combination with other targeted therapies and in cancers with a high incidence of PAM pathway dysregulation, including central nervous system malignancies, is warranted. The data presented in this whitepaper provide a strong rationale for the continued clinical development of this compound as a novel agent in the precision oncology landscape.

References

- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

M2698: A Comprehensive Technical Guide to a Dual p70S6K and Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M2698, also known as MSC2363318A, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor that dually targets p70S6 ribosomal kinase (p70S6K) and Akt isoforms 1 and 3.[1][2] Developed as a therapeutic agent for cancers with dysregulated PI3K/Akt/mTOR (PAM) pathway signaling, this compound offers a unique mechanism of action by simultaneously blocking a key downstream effector of mTORC1 (p70S6K) and counteracting the compensatory feedback activation of Akt, a common resistance mechanism to mTORC1 inhibitors.[1][3] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential utility in treating central nervous system (CNS) malignancies.[1][3] This guide provides an in-depth overview of the on-target and off-target effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Core Targets and Mechanism of Action

This compound is designed to inhibit the PAM signaling pathway, which is frequently hyperactivated in various human cancers and plays a crucial role in cell growth, proliferation, and survival.[1][3][4] The dual inhibition of p70S6K and Akt allows for a more comprehensive blockade of this critical pathway.

Primary Targets

The primary molecular targets of this compound are p70S6K and the Akt1 and Akt3 kinase isoforms.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the phosphorylation of their downstream substrates. By inhibiting p70S6K, this compound blocks the phosphorylation of the S6 ribosomal protein, a key step in protein synthesis and cell growth.[1] Simultaneously, the inhibition of Akt1 and Akt3 prevents the phosphorylation of numerous downstream targets, including GSK3β, which is involved in cell proliferation and survival.[1] This dual-action mechanism is intended to overcome the feedback loop that often leads to Akt activation when only mTORC1 is inhibited.[1]

Quantitative Analysis of On-Target Activity

The potency of this compound against its primary targets and in cellular assays has been determined through various in vitro and in vivo studies.

| Target/Assay | IC50 (nM) | Notes |

| Biochemical Assays | ||

| p70S6K | 1 | Potent inhibition of the kinase activity in a radiometric protein kinase assay.[1][5] |

| Akt1 | 1 | Demonstrates strong inhibitory activity against the Akt1 isoform.[1][5] |

| Akt3 | 1 | Shows equally potent inhibition of the Akt3 isoform.[1][5] |

| Cellular Assays | ||

| pS6 (S240/244) | 11 | Inhibition of p70S6K-mediated phosphorylation of S6 in MDA-MB-468 human breast cancer cells.[1] |

| pGSK3β (S9) | 17 | Inhibition of Akt-mediated phosphorylation of GSK3β in MDA-MB-468 cells.[1][5] |

| In Vivo Assay | ||

| Unbound pS6 Inhibition | 15 | Estimated unbound in vivo IC50 for the inhibition of S6 phosphorylation.[1] |

Off-Target Effects and Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its therapeutic index. This compound has been profiled against a large panel of kinases to determine its selectivity.

Kinase Selectivity Panel

This compound was tested against a panel of 264 human kinases. The results indicated a relatively high degree of selectivity, with only six kinases showing an IC50 within a 10-fold range of the IC50 for p70S6K.[1][5]

| Off-Target Kinase | IC50 (nM) | Notes |

| MSK1 | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |

| MSK2 | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |

| PKG1a | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |

| PKG1b | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |

| PKA | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |

| PrKX | Not Publicly Disclosed | Identified as one of the six most significant off-targets.[1][5] Specific IC50 value is not available in the reviewed literature. |

Clinical Off-Target Effects (Adverse Events)

In a Phase I clinical trial (NCT01971515), this compound was generally well-tolerated. The most common treatment-emergent adverse events observed in patients receiving this compound as a monotherapy or in combination with other agents included gastrointestinal issues, abnormal dreams, and fatigue.[3] These clinical observations can be considered as a broader manifestation of the compound's off-target effects in a physiological context.

Experimental Protocols

The following sections detail the methodologies used in the preclinical characterization of this compound.

Radiometric Protein Kinase Assay

This assay was utilized to determine the IC50 values of this compound against its target kinases.

Principle: This method measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate. The amount of incorporated radioactivity is proportional to the kinase activity.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., p70S6K, Akt1, or Akt3), a suitable substrate, and a buffer solution in a microcentrifuge tube.

-

Inhibitor Addition: Add this compound at varying concentrations to the reaction tubes. A DMSO control is run in parallel.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Spotting: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper to remove any unbound radiolabeled ATP.

-

Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Cellular Activity

Western blotting was employed to assess the effect of this compound on the phosphorylation of downstream substrates in cellular contexts.

Principle: This technique allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate, by using antibodies that recognize the target protein.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cell lines (e.g., MDA-MB-468) with various concentrations of this compound for a specified duration (e.g., 2 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-S6, total S6, p-GSK3β, total GSK3β).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the emitted light using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins, thereby assessing the inhibitory effect of this compound.

Visualizations

Signaling Pathway of this compound Action

Caption: Simplified signaling pathway showing this compound's dual inhibition of p70S6K and Akt.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for the radiometric protein kinase assay to determine this compound IC50 values.

Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of this compound's cellular effects.

Conclusion

This compound is a potent dual inhibitor of p70S6K and Akt with a well-defined mechanism of action within the PAM pathway. Its ability to overcome the Akt-mediated resistance feedback loop and its capacity to penetrate the blood-brain barrier make it a promising candidate for the treatment of various cancers, including those with CNS involvement. The selectivity profile of this compound is favorable, though further investigation into the specific contributions of its off-target activities to its overall efficacy and toxicity profile is warranted. The experimental protocols outlined in this guide provide a foundation for the continued preclinical and clinical investigation of this compound.

References

- 1. This compound is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Phase 1 study of this compound, a p70S6K/AKT dual inhibitor, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

Preclinical Profile of M2698 in Breast Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

M2698 (also known as pimasertib) is an orally active, ATP-competitive, and selective dual inhibitor of p70S6K and Akt kinases.[1] The dysregulation of the PI3K/Akt/mTOR (PAM) signaling pathway is a frequent event in a significant portion of human cancers, including breast cancer, making it a compelling target for therapeutic intervention.[1][2][3][4] While inhibitors targeting components of the PAM pathway have been developed, their efficacy can be limited by a compensatory feedback loop that leads to the activation of Akt.[2][3][4] this compound was designed to overcome this limitation by simultaneously inhibiting both p70S6K and Akt, thereby providing a more complete blockade of the PAM pathway.[2][3][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in breast cancer, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

This compound exerts its anti-cancer effects by targeting two key nodes in the PI3K/Akt/mTOR signaling cascade: p70S6 Kinase (p70S6K) and Akt.

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many breast cancers, this pathway is constitutively activated due to mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN.[2] This leads to downstream signaling that promotes tumorigenesis. A key downstream effector of mTORC1 is p70S6K, which, upon activation, phosphorylates the S6 ribosomal protein (pS6), leading to increased protein synthesis and cell proliferation.[1]

A significant challenge in targeting the PAM pathway is the existence of a negative feedback loop. Inhibition of mTORC1 with rapalogs can relieve this feedback inhibition, leading to the phosphorylation and activation of Akt, which can then promote cell survival and diminish the therapeutic effect.[2][3][4]

This compound's dual inhibitory action on both p70S6K and Akt is designed to prevent this feedback activation, leading to a more sustained and potent inhibition of the pathway.[2][3][4]

Quantitative Data Presentation

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency against its primary targets, Akt1, Akt3, and p70S6K, with additional indirect inhibitory effects on downstream signaling molecules.

| Target | IC50 (nM) |

| p70S6K | 1 |

| Akt1 | 1 |

| Akt3 | 1 |

| pGSK3β (indirect) | 17 |

| pS6 (indirect) | 15 |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against key kinases and downstream markers. Data compiled from multiple preclinical studies.[1][2][3]

In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines

This compound effectively inhibits the proliferation of a panel of human breast cancer cell lines, irrespective of their hormone receptor (ER, PR) or HER2 status, and in cell lines with known PIK3CA or PTEN mutations.[2][4]

| Cell Line | Subtype | PIK3CA/PTEN Status | This compound IC50 (µM) |

| MDA-MB-468 | Triple-Negative | PTEN loss of function | 0.3 - 1.1 |

| MDA-MB-453 | HER2+ | PIK3CA mutation | 0.3 - 1.1 |

| JIMT-1 | HER2+ | PTEN mutation | 0.3 - 1.1 |

| HCC1419 | Not Specified | Not Specified | Not Specified |

| Additional Lines | Various | 2 with PI3K mutations | 0.3 - 1.1 (for 6/9 lines) |

| 2 with PTEN mutations |

Table 2: Anti-proliferative activity of this compound in various breast cancer cell lines. The IC50 range is provided for a subset of the tested cell lines.[2][4]

In Vivo Anti-tumor Efficacy in Breast Cancer Xenograft Models

In vivo studies using mouse xenograft models of human breast cancer have demonstrated dose-dependent anti-tumor activity of this compound.

| Xenograft Model | Breast Cancer Subtype | This compound Dose (mg/kg, oral, daily) | Outcome |

| MDA-MB-468 | Triple-Negative | 10 | Tumor growth inhibition |

| 20 | Tumor stasis | ||

| 30 | Tumor regression | ||

| MDA-MB-453 | HER2+ (Trastuzumab-resistant) | 10 | Tumor growth inhibition |

| 20 | Tumor growth inhibition | ||

| JIMT-1 | HER2+ (Trastuzumab-resistant) | 10 | Tumor growth inhibition |

| 20 | Tumor growth inhibition |

Table 3: Summary of this compound's in vivo efficacy in breast cancer xenograft models.[2][4]

Experimental Protocols

In Vitro Assays

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

-

Cell Seeding: Breast cancer cells (e.g., MDA-MB-468, MDA-MB-453, JIMT-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media and allowed to adhere overnight.

-

Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.

-

Formazan Formation: The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The media is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

This technique is used to detect changes in the expression and phosphorylation status of proteins within the PI3K/Akt/mTOR pathway following treatment with this compound.

-

Cell Lysis: Breast cancer cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-p70S6K, total p70S6K, phospho-S6, total S6, and a loading control like β-actin or GAPDH).

-

Washing: The membrane is washed three times for 10 minutes each with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Densitometry: The intensity of the protein bands can be quantified using image analysis software and normalized to the loading control.

In Vivo Xenograft Studies

-

Animal Model: Female immunodeficient mice (e.g., SCID or nude mice), typically 6-8 weeks old, are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

-

Cell Preparation: Human breast cancer cells (MDA-MB-468, MDA-MB-453, or JIMT-1) are harvested during their exponential growth phase. The cells are washed with sterile PBS and resuspended in a solution of PBS and Matrigel (typically at a 1:1 ratio) at a concentration of 1 x 10^7 cells per 100-200 µL.[2]

-

Implantation: The cell suspension is injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements two to three times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[1][3][5]

-